molecular formula C11H11FO4 B8533830 1,3-Dimethyl 2-(2-fluorophenyl)propanedioate

1,3-Dimethyl 2-(2-fluorophenyl)propanedioate

Cat. No. B8533830
M. Wt: 226.20 g/mol
InChI Key: CUYPVLICXVKEEM-UHFFFAOYSA-N
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Patent
US08722690B2

Procedure details

Sodium hydroxide (117.11 g of a 50% aqueous solution) was added to water (160.5 g), and the solution was cooled to 10-15° C. Tetramethylammonium chloride (4.88 g) was added, followed by the dropwise addition of 1,3-dimethyl 2-(2-fluorophenyl)propanedioate (150 g) over a period of 30 minutes at 10-15° C. The temperature of the reaction was slowly raised to 30° C. after the addition and maintained at 27-32° C. The reaction mass became a thick slurry, and water (25 g) was added to improve stirring. The progress of the reaction was monitored by HPLC. After stiffing for 2 hours, the reaction mixture was added to a solution of HCl (231 g) and water (150 mL) over a period of 30 minutes at 5-10° C. The pH of the mixture was adjusted to <2, and the reaction mixture was stirred at 5-10° C. for half an hour. The reaction mixture was then filtered to isolate a solid product that was air dried, and then further dried under reduced pressure at 35° C. for 3 hours. The dried solid was slurried with petroleum ether, and the slurry was filtered to reisolated the solid. The solid was then dried under reduced pressure at 35° C. for 3 hours to give the title product (115.5 g, 93.97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160.5 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
231 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
4.88 g
Type
catalyst
Reaction Step Four
Name
Quantity
25 g
Type
solvent
Reaction Step Five
Yield
93.97%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([C:15]([O:17]C)=[O:16])[C:11]([O:13]C)=[O:12].Cl>[Cl-].C[N+](C)(C)C.O>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([C:11]([OH:13])=[O:12])[C:15]([OH:17])=[O:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
160.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C(=O)OC)C(=O)OC
Step Three
Name
Quantity
231 g
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4.88 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Five
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to improve stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was slowly raised to 30° C.
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 27-32° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 5-10° C. for half an hour
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to isolate a solid product that
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
further dried under reduced pressure at 35° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
CUSTOM
Type
CUSTOM
Details
The solid was then dried under reduced pressure at 35° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115.5 g
YIELD: PERCENTYIELD 93.97%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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